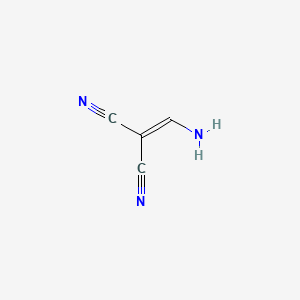

(Aminomethylene)malononitrile

Description

Structure

3D Structure

Properties

CAS No. |

672-25-3 |

|---|---|

Molecular Formula |

C4H3N3 |

Molecular Weight |

93.09 g/mol |

IUPAC Name |

2-(aminomethylidene)propanedinitrile |

InChI |

InChI=1S/C4H3N3/c5-1-4(2-6)3-7/h1H,5H2 |

InChI Key |

RIOQOLSODGFOQV-UHFFFAOYSA-N |

SMILES |

C(=C(C#N)C#N)N |

Canonical SMILES |

C(=C(C#N)C#N)N |

Other CAS No. |

672-25-3 |

Origin of Product |

United States |

Synthetic Methodologies of Aminomethylene Malononitrile and Its Derivatives

Classical Synthetic Routes to (Aminomethylene)malononitrile

Traditional methods for the synthesis of this compound have historically relied on condensation reactions and the use of specific formylating agents. These routes are well-established and continue to be relevant in many synthetic applications.

Condensation Reactions Involving Malononitrile (B47326) Precursors

One of the most fundamental and widely employed classical routes to synthesize the core structure of this compound involves the reaction of malononitrile with orthoformates, followed by amination. Malononitrile possesses a highly acidic methylene (B1212753) group, making it an excellent nucleophile for condensation reactions.

A key intermediate, (ethoxymethylene)malononitrile, is prepared by the condensation of malononitrile with triethyl orthoformate. This reaction is often catalyzed by an acid, such as anhydrous zinc chloride, and typically requires heating. The process involves the dropwise addition of malononitrile to triethyl orthoformate, followed by heating for several hours to drive the reaction to completion. After the reaction, ethanol (B145695) is removed, and the product crystallizes upon cooling. This method is efficient and suitable for large-scale production. The resulting (ethoxymethylene)malononitrile is a stable, crystalline solid that can be readily purified and stored.

The synthesis of the final this compound is then achieved by the reaction of the (ethoxymethylene)malononitrile intermediate with ammonia. The ethoxy group acts as a good leaving group, and its displacement by the amino group proceeds readily, yielding the target compound.

Another classical approach utilizes dimethylformamide dimethyl acetal (B89532) (DMFDMA) as a one-carbon synthon. The reaction of malononitrile with DMFDMA provides a direct route to N,N-dimethylaminomethylene)malononitrile. google.comnih.gov This reaction is typically carried out in a dry solvent like dioxane at room temperature and proceeds in high yield. google.com The DMFDMA reagent serves as both the electrophile and the source of the dimethylamino group, simplifying the synthetic process.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Intermediate/Product |

| Malononitrile | Triethyl orthoformate | Anhydrous ZnCl₂, 60-80°C | (Ethoxymethylene)malononitrile |

| (Ethoxymethylene)malononitrile | Ammonia | - | This compound |

| Malononitrile | Dimethylformamide dimethyl acetal (DMFDMA) | Dry dioxane, room temp. | N,N-dimethylaminomethylene)malononitrile |

Application of Vilsmeier Reagents in Synthesis

The Vilsmeier-Haack reaction is a powerful formylation method that is also applicable to the synthesis of this compound derivatives. orgsyn.orgnih.gov The active electrophile, known as the Vilsmeier reagent, is a chloroiminium salt typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). scispace.comnih.govrsc.org

This reagent is a versatile tool for formylating a variety of nucleophiles, including compounds with activated methyl or methylene groups. nih.gov The reaction of malononitrile with the Vilsmeier reagent (formed from DMF/POCl₃) leads directly to the formation of 3-(dimethylamino)-2,2-dicyano-prop-2-en-1-iminium salt, which upon workup yields (N,N-dimethylaminomethylene)malononitrile. scispace.com This process leverages the high reactivity of both the malononitrile carbanion and the electrophilic Vilsmeier reagent. The reaction provides an efficient and direct route to N,N-disubstituted aminomethylene derivatives.

The general mechanism involves the initial formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻. The highly acidic malononitrile is deprotonated, and the resulting carbanion attacks the electrophilic carbon of the iminium salt. Subsequent elimination leads to the final product. This methodology is a cornerstone of classical organic synthesis for accessing such structures.

Advanced and Green Synthetic Approaches for this compound

In response to the growing demand for environmentally benign and sustainable chemical processes, recent research has focused on developing advanced synthetic methodologies. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Catalyst-Free and Aqueous Medium Syntheses

Efforts to develop greener synthetic pathways have explored the use of aqueous media and catalyst-free conditions. While many green methods focus on producing derivatives via Knoevenagel condensation, some progress has been made toward the synthesis of the parent compound or its close precursors under these conditions. scispace.com For instance, a patented process describes the final step in the synthesis of aminomethylene malononitrile occurring in an aqueous medium, where a precursor is heated with ammonium (B1175870) hydroxide (B78521). google.com

The synthesis of functionalized derivatives has seen more significant advances in this area. The Knoevenagel condensation of aromatic aldehydes with malononitrile has been successfully performed in water, often at ambient temperature, to produce various arylidenemalononitriles. scispace.com These reactions sometimes employ catalysts like lithium hydroxide or ZnO to facilitate the reaction in an aqueous environment, highlighting a move towards more eco-friendly solvent choices. scispace.com

Microwave-Assisted and Energy-Efficient Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and often improving yields. This energy-efficient methodology has been applied to reactions involving the this compound scaffold.

A notable example is the catalyst- and solvent-free, microwave-assisted three-component condensation of primary amines, triethyl orthoformate, and diphenylphosphine (B32561) oxide to create (aminomethylene)bisphosphine oxides. nih.gov This method demonstrates the feasibility of using microwave energy to efficiently construct the core aminomethylene structure without the need for traditional solvents or catalysts.

Furthermore, microwave assistance has been utilized in multicomponent reactions starting from aminomalononitrile (B1212270) p-toluenesulfonate salt to produce complex heterocyclic structures like amino imidazole (B134444) carbonitrile derivatives. nih.gov This indicates that the aminomethylene malononitrile framework is compatible with modern, energy-efficient techniques. The application of microwave irradiation is also widespread in the synthesis of functionalized derivatives, particularly in Knoevenagel condensations, where it dramatically reduces reaction times from hours to minutes. researchgate.net

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is a vast and active area of research, primarily driven by the utility of these compounds as intermediates in medicinal chemistry and materials science. The primary method for creating C-substituted derivatives is the Knoevenagel condensation.

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile. The reaction is typically base-catalyzed, using agents like piperidine, ammonium acetate (B1210297), or solid bases. scispace.com The versatility of this reaction allows for the synthesis of a wide range of derivatives by simply varying the carbonyl component.

Modern variations of this reaction often employ green and efficient conditions. For example, numerous protocols utilize microwave irradiation, ultrasound assistance, or carry out the reaction in aqueous media or under solvent-free conditions to enhance the environmental profile of the synthesis. nih.govresearchgate.net Catalysts such as nano copper ferrite (B1171679), hydrotalcites, and silica-supported reagents have also been developed to improve efficiency and facilitate catalyst recycling.

The table below summarizes various synthetic approaches to a selection of functionalized this compound derivatives, highlighting the diversity of conditions and substrates.

| Carbonyl Compound | Methylene Compound | Catalyst/Conditions | Product | Yield (%) |

| Benzaldehyde (B42025) | Malononitrile | NiCu@MWCNT, H₂O/MeOH, 25°C | 2-Benzylidenemalononitrile | 92±2 |

| 3,4,5-Trimethoxybenzaldehyde | Malononitrile | NiCu@MWCNT, H₂O/MeOH, 25°C | 2-(3,4,5-Trimethoxybenzylidene)malononitrile | 96±2 |

| 4-Nitrobenzaldehyde | Malononitrile | NiCu@MWCNT, H₂O/MeOH, 25°C | 2-(4-Nitrobenzylidene)malononitrile | 96±1 |

| Furan-2-carbaldehyde | Malononitrile | NiCu@MWCNT, H₂O/MeOH, 25°C | 2-(Furan-2-ylmethylene)malononitrile | 95±2 |

| Various Aldehydes | Malononitrile | Ammonium acetate, Microwave | Various Arylidenemalononitriles | - |

| Various Aldehydes | Malononitrile | Lithium hydroxide, H₂O | Various Arylidenemalononitriles | - |

Strategies for Introducing Diverse Substituents

A variety of synthetic strategies have been developed to introduce a wide range of substituents to the this compound framework. These methods primarily involve reactions at the methylene carbon, often through condensation reactions, or by building the molecule through multicomponent reactions.

One of the most common and effective methods is the Knoevenagel condensation, which involves the reaction of malononitrile with various aldehydes or ketones. nih.gov This reaction is catalyzed by a range of catalysts, from basic amines to heterogeneous nanocatalysts, and allows for the introduction of aryl, heteroaryl, and aliphatic groups at the methylene position. nih.govnih.gov For instance, the use of monodisperse nickel/copper nanohybrids (NiCu@MWCNT) as a catalyst in an aqueous solution at room temperature has proven effective for the condensation of both aryl and aliphatic aldehydes with malononitrile. nih.gov The reactivity in these condensations can be influenced by the nature of the substituent on the aldehyde; electron-withdrawing groups on an aromatic aldehyde tend to increase the reaction's efficiency. nih.gov

Multicomponent reactions (MCRs) offer another powerful strategy for generating molecular diversity. academie-sciences.frnih.gov These one-pot reactions combine three or more reactants to form complex products, incorporating various substituents in a single step. For example, derivatives of 2-amino-3-cyanopyridine (B104079) can be synthesized through a one-pot condensation of an aldehyde, malononitrile, a cyclic ketone, and ammonium acetate. nih.gov Similarly, three-component reactions of aromatic aldehydes, malononitrile, and aliphatic amines can yield a variety of substituted dihydropyridines and aminopyridines, depending on the structure of the amine used. jlu.edu.cn The use of malononitrile dimer as a precursor is also a well-established method for creating diverse heterocyclic systems, such as substituted pyridines and pyrimidines. nih.govresearchgate.net

Below is a table summarizing various substituted benzylidenemalononitrile (B1330407) derivatives synthesized via Knoevenagel condensation using a NiCu@MWCNT catalyst. nih.gov

| Aldehyde Reactant | Product | Reaction Time (min) | Yield (%) |

| 3,4,5-trimethoxybenzaldehyde | 2-(3,4,5-trimethoxybenzylidene)malononitrile | 10 | 96 ± 2 |

| 4-nitrobenzaldehyde | 2-(4-nitrobenzylidene)malononitrile | 10 | 98 ± 1 |

| 2-fluorobenzaldehyde | 2-(2-fluorobenzylidene)malononitrile | 15 | 94 ± 1 |

| 4-chlorobenzaldehyde | 2-(4-chlorobenzylidene)malononitrile | 15 | 95 ± 2 |

| 4-iodobenzaldehyde | 2-(4-iodobenzylidene)malononitrile | 10 | 97 ± 1 |

| Benzaldehyde | 2-benzylidenemalononitrile | 15 | 92 ± 2 |

| Anthracene-9-carbaldehyde | 2-(anthracen-9-ylmethylene)malononitrile | 120 | 85 ± 3 |

| Cinnamaldehyde | 2-(3-phenylallylidene)malononitrile | 180 | 78 ± 2 |

Regioselective and Stereoselective Synthetic Control

Achieving control over the regioselectivity and stereoselectivity during the synthesis of this compound derivatives is crucial for accessing specific isomers with desired properties. Significant progress has been made in developing methods that provide high levels of stereochemical control.

Electrochemical synthesis has emerged as a powerful tool for stereoselective reactions. researchgate.net An electro-oxidative C(sp³)–H bond functionalization of acetonitrile (B52724) with various mercaptans has been developed to produce sulfur-containing β-enaminonitrile derivatives. researchgate.net This method results in the stereoselective formation of tetrasubstituted olefins. The stereoselectivity of this process, favoring the Z-isomer, can be significantly enhanced by the choice of catalyst and reaction conditions. For example, using a phosphine (B1218219) oxide catalyst in conjunction with specific electrolytes and controlling the temperature can achieve high Z/E ratios. researchgate.net

The following table details the optimization of an electrochemical reaction to control the stereoselectivity. researchgate.net

| Catalyst/Additive | Temperature (°C) | Solvent | Yield (%) | Z/E Ratio |

| DPPE / Citric Acid | 25 | CH3CN | 96 | 19:1 |

| DPPE (no acid) | 25 | CH3CN | 82 | 15:1 |

| No DPPE / Citric Acid | 25 | CH3CN | 95 | 12:1 |

| DPPE / Acetic Acid | 25 | CH3CN | 79 | 19:1 |

| DPPE / Citric Acid | 10 | CH3CN | 67 | 19:1 |

| DPPE / Citric Acid | 50 | CH3CN | 90 | 10:1 |

| DPPE / Citric Acid | 25 | CH3CN / DMF | 65 | 11:1 |

DPPE = 1,2-bis(diphenylphosphino)ethane

For enantioselective synthesis, a one-pot, two-stage photoenzymatic strategy has been successfully employed to synthesize β-chiral malononitrile derivatives. rsc.orgrsc.org This process begins with a photocatalytic Knoevenagel condensation between a substituted acetophenone (B1666503) and malononitrile. rsc.org The resulting intermediate undergoes an asymmetric hydrogenation mediated by an ene reductase enzyme, yielding the chiral product with excellent enantiomeric excess (ee > 99%) and good yields (up to 99%). rsc.orgrsc.org The choice of ene reductase is critical for the high degree of stereoselectivity observed. rsc.org

Regioselectivity is often a key challenge in multicomponent reactions that produce complex heterocyclic systems. The reaction of malononitrile dimer with enaminones and arylidenemalononitrile can be directed to yield either pyridine (B92270) or benzene (B151609) derivatives by carefully controlling the reaction conditions, demonstrating effective regioselective control. nih.gov

Reactivity and Mechanistic Investigations of Aminomethylene Malononitrile

Nucleophilic Reactivity and Addition Reactions

The chemistry of (aminomethylene)malononitrile is significantly influenced by the enamine-like character of the molecule. The amino group enhances the electron density of the double bond, making the β-carbon susceptible to electrophilic attack. Conversely, the strong electron-withdrawing nature of the two cyano groups makes the α-carbon electron-deficient and prone to nucleophilic attack.

The primary site of nucleophilic reactivity is the amino group itself, which can react with various electrophiles. However, the compound is more frequently employed in reactions where it acts as a building block for more complex structures. One common type of reaction is the Michael addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl or nitroalkene. nih.gov While this is a general reaction for activated alkenes, the specific reactivity of this compound itself is often channeled into cyclization pathways. Highly enantioselective Michael additions of malononitrile (B47326) to α,β-unsaturated ketones have been successfully developed using primary amine catalysts, achieving excellent enantioselectivities (83–97% ee). rsc.org

Role in Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. bhu.ac.inwikipedia.org While this compound is not the active methylene reactant in this condensation, its structure is closely related to the intermediates formed, and the principles of the reaction are central to understanding its synthesis and utility. The standard reaction utilizes malononitrile as the active methylene component. nih.govnih.gov

The efficiency of the Knoevenagel condensation is highly dependent on the catalyst used. Various catalysts, including primary, secondary, and tertiary amines, as well as ammonium (B1175870) salts, have been employed to facilitate the reaction. bhu.ac.innih.gov The presence of basic sites is considered vital for the reaction to proceed. nih.gov Heterogeneous catalysts, such as metal-organic frameworks (MOFs) modified with amine functional groups, have shown excellent catalytic activity, allowing the reaction to proceed rapidly at room temperature with high conversion rates. nih.gov For instance, a copper-based MOF modified with ethylene (B1197577) diamine can achieve 100% conversion in the reaction between benzaldehyde (B42025) and malononitrile within 5 minutes at room temperature. nih.gov The efficiency is linked to both Lewis acid sites (metal centers) that activate the carbonyl group and basic amine sites that deprotonate the active methylene compound. nih.gov

| Catalyst | Time (min) | Temperature (°C) | Solvent | Conversion (%) |

|---|---|---|---|---|

| HKUST-ED (Cu-MOF with Ethylene Diamine) | 5 | Room Temp. | Ethanol (B145695) | 100 |

| HKUST-TREN (Cu-MOF with Tris(2-aminoethyl)amine) | 15 | Room Temp. | Ethanol | 87 |

| HKUST-DETA (Cu-MOF with Diethylenetriamine) | 10 | Room Temp. | Ethanol | 93 |

| Unmodified HKUST | 60 | Room Temp. | Ethanol | 32 |

The generally accepted mechanism for the Knoevenagel condensation involves several key steps. nih.govyoutube.comresearchgate.net

Deprotonation: A basic catalyst, typically an amine, removes a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion or enolate intermediate. nih.govyoutube.com The electron-withdrawing cyano groups are powerful enough to facilitate this deprotonation even with a mild base. wikipedia.org

Nucleophilic Addition: The carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. nih.govwikipedia.org In some catalyzed versions, the amine catalyst first reacts with the carbonyl compound to form a more reactive iminium ion, which then reacts with the enolate. youtube.com This leads to the formation of an aldol-type addition intermediate. nih.gov

Dehydration: The intermediate alcohol is subsequently eliminated as a water molecule to form a new carbon-carbon double bond. wikipedia.orgnih.gov This dehydration step regenerates the catalyst and yields the final α,β-unsaturated product, often an arylidenemalononitrile. nih.govyoutube.com

The Knoevenagel condensation is a robust method for C-C bond formation with a broad scope, particularly with aromatic aldehydes. bhu.ac.inresearchgate.net The reaction is sensitive to the electronic nature of the substituents on the aldehyde.

Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on the aromatic ring of the aldehyde generally increase the reaction rate and yield. The enhancement follows the trend NO₂ > Cl > Br. nih.gov

Electron-donating groups (e.g., -OCH₃, -CH₃) tend to decrease the reactivity of the aldehyde, though high conversions can still be achieved. nih.gov

Steric hindrance can also play a significant role. For example, using 2,6-dichlorobenzaldehyde (B137635) or 3,4-dimethoxybenzaldehyde (B141060) can reduce the catalytic activity compared to their mono-substituted counterparts due to increased steric bulk around the reaction center. nih.gov

A notable limitation is observed with substrates like hydroxybenzaldehyde, where in some catalytic systems, no reaction progress is observed. nih.gov

| Aldehyde | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 2-Benzylidenemalononitrile | 5 | 100 |

| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 5 | 100 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 5 | 100 |

| 2-Chlorobenzaldehyde | 2-(2-Chlorobenzylidene)malononitrile | 5 | 100 |

| 4-Bromobenzaldehyde | 2-(4-Bromobenzylidene)malononitrile | 5 | 98 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 5 | 95 |

| 4-Methylbenzaldehyde | 2-(4-Methylbenzylidene)malononitrile | 5 | 97 |

| 3,4-Dimethoxybenzaldehyde | 2-(3,4-Dimethoxybenzylidene)malononitrile | 10 | 90 |

Cyclization Reactions and Heterocycle Formation

This compound and related alkylidenemalononitriles are highly valuable precursors for the synthesis of various heterocyclic compounds, owing to the strategic placement of reactive functional groups. scispace.comresearchgate.net

One of the most significant applications of malononitrile derivatives is in the synthesis of 5-aminopyrazoles, an important class of heterocycles with diverse biological activities. beilstein-journals.orgnih.gov The general synthetic strategy involves the reaction of a β-ketonitrile or an equivalent, such as an alkylidenemalononitrile, with a hydrazine (B178648) derivative. beilstein-journals.org

A common pathway involves a three-component reaction between an aromatic aldehyde, malononitrile, and a hydrazine (e.g., phenylhydrazine). derpharmachemica.com This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This intermediate has a highly polarized double bond, which then undergoes a Michael addition by the hydrazine, followed by an intramolecular cyclization and tautomerization to yield the final 5-amino-1H-pyrazole-4-carbonitrile product. derpharmachemica.com

In a more direct route utilizing the this compound scaffold, the reaction of a phenacylmalononitrile (a β-ketonitrile) with hydrazine derivatives can lead to the formation of diaminopyrazoles. hu.edu.jo For example, p-bromo-phenacyl malononitrile reacts with hydrazine derivatives at room temperature to afford diaminopyrazoles. hu.edu.jo Similarly, ethoxymethylenemalononitrile (B14416), which is structurally analogous to this compound, reacts with hydrazines via nucleophilic substitution of the alkoxy group, followed by cyclization to produce 5-aminopyrazoles. nih.gov

Formation of Pyridine (B92270) and Dihydropyridine (B1217469) Systems

This compound and its derivatives are versatile precursors in the synthesis of polysubstituted pyridine and dihydropyridine rings. These heterocyclic systems are of significant interest due to their prevalence in pharmaceuticals and natural products. nih.gov The reactivity of the enamine and nitrile functionalities allows for various cyclization strategies, often through multi-component reactions (MCRs).

One common approach is a variation of the Hantzsch dihydropyridine synthesis, which traditionally involves the condensation of an aldehyde, a β-ketoester, and ammonia. organic-chemistry.orgbhu.ac.in In reactions utilizing malononitrile-derived synthons, the enaminonitrile acts as a key intermediate. For instance, the three-component reaction of an aromatic aldehyde, malononitrile, and an aliphatic amine can yield diverse N-substituted dihydropyridines and 2-aminopyridines, depending on the structure of the amine used. jlu.edu.cn The reaction pathway can be understood as the in situ formation of an enamine, which then participates in a cascade of reactions including Knoevenagel condensation and Michael addition, followed by cyclization and tautomerization to afford the final dihydropyridine or pyridine product. organic-chemistry.org

Microwave-assisted continuous flow synthesis has been demonstrated as an effective method for both the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis. beilstein-journals.org These methods offer advantages such as reduced reaction times and improved yields. bhu.ac.in The Bohlmann–Rahtz synthesis, for example, involves the reaction of an enamine with an ethynyl (B1212043) carbonyl compound, leading to a 2,3,6-trisubstituted pyridine with high regioselectivity. beilstein-journals.org The versatility of these reactions allows for the generation of a wide array of substituted pyridines, which can be further modified, for instance, by decarboxylation of pyridine-3,5-dicarboxylates obtained from the Hantzsch synthesis. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic aldehyde, malononitrile, aliphatic amine | Methanol/water | N-methyldihydropyridines, 2-dialkylaminopyridines | jlu.edu.cn |

| Aldehyde, 2x β-ketoester, ammonia | Various (e.g., phenylboronic acid, Yb(OTf)3) | 1,4-Dihydropyridines | organic-chemistry.org |

| Ethyl β-aminocrotonate, butynone | Brønsted acid, microwave flow reactor | 2,3,6-trisubstituted pyridine | beilstein-journals.org |

Annulation to Fused Heterocyclic Scaffolds (e.g., Benzodiazepines, Indenoquinoxalines)

The reactive nature of this compound and related adducts makes them valuable building blocks for the annulation of more complex, fused heterocyclic systems. This is particularly evident in the synthesis of benzodiazepines and indenoquinoxalines.

Benzodiazepines: 1,5-Benzodiazepines are an important class of heterocyclic compounds synthesized typically through the condensation of o-phenylenediamines (OPDA) with ketones or other carbonyl compounds. nih.gov Malononitrile derivatives can be employed to construct fused benzodiazepine (B76468) systems. For example, [1,3-Dihydro-4-phenyl(1,5)-benzodiazepin-2-ylidene]malononitrile has been used as a synthon to create novel pyrido-, pyrano-, and thienobenzodiazepines. researchgate.net The synthesis often involves the reaction of the malononitrile moiety with various bidentate reagents, leading to spiro-benzodiazepine structures or further annulated rings. researchgate.net The versatility of these precursors allows for the preparation of fused systems such as triazolo-, oxazino-, or furano-benzodiazepines. nih.gov

Indenoquinoxalines: Indenoquinoxalines are nitrogen-containing fused heterocyclic systems with applications in materials science and medicinal chemistry. rsc.org Multi-component reactions involving ninhydrin (B49086) and malononitrile are a highly efficient route to these scaffolds. A one-pot, three-component reaction between ninhydrin, malononitrile, and various diamines in water under catalyst-free conditions yields indenoquinoxaline derivatives in high yields. rsc.org The proposed mechanism involves an initial Knoevenagel condensation of ninhydrin and malononitrile to form 2-(dicyanomethylene)-1,3-indandione. rsc.org Subsequent reaction with a diamine, such as o-phenylenediamine, leads to the extrusion of the dicyanomethylene group, closure of the pyrazine (B50134) ring, and formation of the indenoquinoxaline core. rsc.org This strategy has also been extended to create novel spiro[indeno[1,2-b]quinoxaline-11,4′-pyrano[3,2-b]pyran] derivatives through a four-component domino reaction. nih.gov

| Target Scaffold | Key Reagents | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Fused Benzodiazepines | [1,3-Dihydro-4-phenyl(1,5)-benzodiazepin-2-ylidene]malononitrile, bidentate reagents | Cyclocondensation | Forms pyrido-, pyrano-, thieno- fused systems | researchgate.net |

| Indenoquinoxalines | Ninhydrin, malononitrile, o-phenylenediamine | One-pot, three-component | Catalyst-free, green solvent (water), high yields | rsc.org |

| Spiro-indenoquinoxalines | Ninhydrin, malononitrile, kojic acid, 1,2-diamine | Four-component domino | Ultrasound-assisted, organocatalytic | nih.gov |

Other Heterocyclic Ring-Forming Transformations

The utility of this compound and its parent compound, malononitrile, extends to the synthesis of a wide variety of other heterocyclic systems. The active methylene group in malononitrile, flanked by two electron-withdrawing nitrile groups, provides a nucleophilic carbanion that is central to many ring-forming reactions. scispace.com Enaminonitriles, such as this compound, are pre-functionalized intermediates that offer a direct route to many of these structures. acs.org

Key transformations include:

Thiophene Synthesis (Gewald Reaction): Malononitrile reacts with a ketone or aldehyde and elemental sulfur in the presence of a base to form substituted 2-aminothiophenes. nih.gov

Pyrrole and Pyrazole (B372694) Synthesis: The enaminonitrile backbone can be elaborated into various five-membered rings through reactions with appropriate electrophiles and subsequent cyclization.

Fused Pyrimidine (B1678525) Synthesis: Enaminonitriles are common starting materials for the synthesis of fused pyrimidine systems, such as furopyrimidines, which exhibit a broad scope of pharmaceutical activities. researchgate.net

Chromene Synthesis: Multi-component reactions involving malononitrile, an aldehyde, and a phenol (B47542) derivative (like salicylaldehyde) can lead to various chromene-based systems. researchgate.net

These reactions highlight the role of malononitrile and its derivatives as C3 synthons in building diverse heterocyclic frameworks. scispace.com

Oxidative Transformations and Coupling Reactions

Application in Peptide Bond Formation via Analogous Units

A novel application of malononitrile derivatives has been developed in the field of peptide synthesis. Specifically, substituted 2-(aminomethyl)malononitrile can function as a C-terminal glycine (B1666218) unit in a coupling-reagent-free method for peptide bond formation. rsc.orgrsc.org This oxidative transformation provides an alternative to traditional peptide coupling methods.

The reaction involves the coupling of an N-protected peptide or amino acid having a 2-(aminomethyl)malononitrile group at its C-terminus with a nucleophilic N-terminal amine of another amino acid or peptide ester. thieme-connect.comthieme-connect.com The process is carried out under an oxygen atmosphere in the presence of cesium acetate (B1210297) (CsOAc) in an aqueous solution. rsc.orgrsc.org This method is notable for being catalyst-free and coupling reagent-free, with molecular oxygen serving as the oxidant. rsc.orgrsc.org

The proposed mechanism involves the formation of an acyl cyanide intermediate, which is then attacked by the amine nucleophile to form the amide bond. rsc.org This approach has been used to efficiently synthesize various tripeptides and tetrapeptides under mild conditions. rsc.orgrsc.org A significant advantage is that protecting-group-free amino acids can be used as nucleophiles. thieme-connect.comthieme-connect.com While the method is currently limited to forming an amide linkage involving a glycine unit, it represents a valuable strategy for minimizing waste in peptide synthesis. rsc.org

Participation in Multi-Component Reactions (MCRs)

Design and Scope of MCRs for Molecular Diversity

This compound and its parent compound, malononitrile, are exceptionally versatile reagents in multi-component reactions (MCRs), which are powerful tools for generating molecular diversity from simple starting materials in a single synthetic operation. nih.govnih.gov The high reactivity of malononitrile, stemming from its active methylene group and dual nitrile functions, allows it to participate in a wide range of transformations, making it a cornerstone for the synthesis of complex heterocyclic libraries. nih.govresearchgate.net

The design of MCRs involving malononitrile typically leverages two key reaction mechanisms:

Knoevenagel Condensation: The reaction of malononitrile with an aldehyde or ketone, usually base-catalyzed, forms a highly reactive α,β-unsaturated dinitrile (a Knoevenagel adduct). This intermediate is a potent electrophile. nih.gov

Michael Addition: The carbanion of malononitrile can act as a nucleophile, adding to Michael acceptors like α,β-unsaturated carbonyls or nitroalkenes. nih.gov

By combining these reaction types in a one-pot sequence with other reactants, a vast array of heterocyclic scaffolds can be constructed. This compound can be viewed as a pre-formed enamine intermediate, primed for participation in such cascade reactions. The scope of MCRs using malononitrile is extensive, leading to the synthesis of pharmaceutically important classes of compounds including:

Pyridines and Dihydropyridines: As discussed previously, MCRs are a primary method for assembling these rings. jlu.edu.cnresearchgate.net

Pyrans and Fused Pyrans: Reactions involving malononitrile, an aldehyde, and a Michael donor like kojic acid or dimedone can produce complex pyran-based structures. nih.gov

Spiro-heterocycles: The combination of several reactive components can lead to the formation of intricate spirocyclic systems in a single step. nih.gov

The use of sustainable and efficient techniques such as ultrasound irradiation and green solvents like aqueous ethanol further enhances the appeal of these MCRs, allowing for rapid, energy-efficient synthesis with simple work-up procedures. nih.govnih.gov

Mechanistic Elucidation in Complex MCR Systems

The reactivity of this compound, often generated in situ from the reaction of an amine with malononitrile, is central to the mechanistic pathways of various complex multicomponent reactions (MCRs). Its role as a key intermediate has been investigated in the synthesis of diverse heterocyclic systems, particularly substituted pyridines. The mechanistic elucidation of these reactions often reveals a cascade of interconnected steps, where the initial formation of an enamine or a related species dictates the subsequent transformations.

In a notable three-component reaction for the synthesis of highly functionalized N-alkylated pyridines, the mechanism is presumed to follow a domino sequence involving Knoevenagel condensation, Michael addition, intramolecular cyclization, and autoxidation. nih.gov This tandem process highlights the dual reactivity of the malononitrile moiety and the amine component.

Two plausible mechanistic pathways have been proposed for this type of MCR, both of which converge to a common intermediate. nih.gov

Pathway A: The reaction is initiated by a Knoevenagel condensation between an aldehyde and malononitrile, catalyzed by a base, to form a 2-arylidenemalononitrile intermediate. Subsequently, the active methylene group of an N-alkyl-2-cyanoacetamide undergoes a Michael addition to the activated double bond of the Knoevenagel adduct.

Pathway B: Alternatively, the N-alkyl-2-cyanoacetamide can first undergo a Knoevenagel condensation with the aldehyde to form an N-alkyl-3-aryl-2-cyano-acrylamide. This is followed by a Michael addition of malononitrile to this intermediate.

Both pathways lead to the formation of a non-isolable acyclic adduct. This intermediate then undergoes an in situ intramolecular cyclization, where the amide nitrogen atom acts as a nucleophile, attacking one of the nitrile groups. The resulting cyclic intermediate then undergoes tautomerization and subsequent autoxidation to yield the final aromatized pyridine product. nih.gov

The structure of the amine reactant can significantly influence the reaction pathway and the final product distribution in the three-component reaction of an aromatic aldehyde, malononitrile, and an aliphatic amine. jlu.edu.cn Depending on the amine used, different classes of pyridine derivatives, such as N-methyldihydropyridines, 2-dialkylaminopyridines, and 2-methoxypyridines, can be obtained. jlu.edu.cnjlu.edu.cn This diversity in products underscores the complexity of the reaction mechanism and the delicate balance of competing reaction pathways.

For instance, the reaction involving methylamine (B109427) is proposed to proceed through the formation of an intermediate that results from the Michael addition of a malononitrile dimer to benzylidenemalononitrile (B1330407), followed by the incorporation of the amine. Subsequent cyclization and elimination of a malononitrile molecule lead to the dihydropyridine product. jlu.edu.cn In contrast, with dimethylamine, a different cyclization pathway is favored, leading to the formation of a 2-dimethylaminopyridine (B146746) derivative. jlu.edu.cn

The following table summarizes the results of a study on the one-pot, three-component synthesis of 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, illustrating the efficiency of this MCR under microwave irradiation. nih.gov

| Entry | Aldehyde | N-Alkyl-2-cyanoacetamide | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | N-Butyl-2-cyanoacetamide | 4a | 10 | 91 |

| 2 | Benzaldehyde | N-Benzyl-2-cyanoacetamide | 4b | 10 | 94 |

| 3 | 4-Methylbenzaldehyde | N-Butyl-2-cyanoacetamide | 4c | 10 | 87 |

| 4 | 4-Methylbenzaldehyde | N-Propyl-2-cyanoacetamide | 4d | 10 | 91 |

| 5 | 4-Methylbenzaldehyde | N-Benzyl-2-cyanoacetamide | 4e | 10 | 92 |

| 6 | 4-Methoxybenzaldehyde | N-Butyl-2-cyanoacetamide | 4f | 10 | 88 |

| 7 | 4-Methoxybenzaldehyde | N-Propyl-2-cyanoacetamide | 4g | 10 | 81 |

| 8 | 4-Chlorobenzaldehyde | N-Butyl-2-cyanoacetamide | 4h | 12 | 90 |

| 9 | 4-Chlorobenzaldehyde | N-Propyl-2-cyanoacetamide | 4i | 10 | 83 |

| 10 | 4-Chlorobenzaldehyde | N-Benzyl-2-cyanoacetamide | 4j | 12 | 87 |

Computational and Theoretical Chemistry of Aminomethylene Malononitrile

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and properties of molecules. For (Aminomethylene)malononitrile, these methods have been crucial in elucidating its fundamental chemical nature.

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to solve the electronic structure of molecules. Ab initio calculations are based on first principles without the use of experimental parameters, while DFT methods calculate the electronic properties based on the molecule's electron density.

For this compound, ab initio self-consistent field (SCF) calculations have been performed to optimize the molecular geometry and determine the force fields. researchgate.net Such studies are foundational for understanding the molecule's stability and vibrational properties.

Quantum chemical calculations on related malononitrile (B47326) derivatives also provide insights into the types of electronic structure analysis that are commonly performed. researchgate.net These often include:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and donor-acceptor interactions within the molecule, quantifying their stabilization energies. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

| Analysis Type | Primary Purpose | Information Yielded |

|---|---|---|

| Geometry Optimization | Find the lowest energy molecular structure. | Bond lengths, bond angles, dihedral angles. |

| HOMO-LUMO Analysis | Assess electronic stability and reactivity. | Energy gap, ionization potential, electron affinity. conicet.gov.ar |

| Natural Bond Orbital (NBO) | Analyze intramolecular charge transfer and bonding. | Stabilization energies from donor-acceptor interactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identify reactive sites. | Maps of positive (electrophilic) and negative (nucleophilic) potential. researchgate.net |

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are used to determine the relative stability of these conformers.

For this compound, theoretical calculations indicate that the molecule exists as a single, stable conformer. researchgate.net This is in contrast to some of its derivatives, such as (methylamino)methylene propanedinitrile, which can exist in two different conformations (syn and anti). researchgate.net For this related compound, ab initio calculations have been used to determine the energy difference between its conformers, showing the anti form to be more stable. researchgate.net The agreement between calculated and experimental enthalpy differences validates the accuracy of these theoretical models. researchgate.net

| Method | ΔH° (kJ mol-1) (Anti more stable than Syn) |

|---|---|

| Ab initio SCF (DZP basis set) | 7.8 |

| AM1 | 8.6 |

| PM3 | 13.4 |

| MNDO | 11.6 |

| IR Spectroscopy (in acetonitrile) | 3.7 ± 1.4 |

| NMR Spectroscopy (in DMSO) | 3.4 ± 1.1 |

This compound possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the nitrile -C≡N groups), creating the potential for intramolecular hydrogen bonding. These non-covalent interactions can significantly influence a molecule's conformation, stability, and chemical properties.

Computational methods are essential for identifying and characterizing these weak interactions. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to study hydrogen bonds. rsc.orgsujps.com QTAIM can identify bond critical points between interacting atoms and quantify the electron density at these points, which correlates with the bond's strength. rsc.org

Studies on closely related molecules, such as 2-(Ethoxymethylene)malononitrile, have utilized DFT calculations to evaluate the energy of weak C-H···N≡C interactions. sciforum.netmdpi.com For this analog, the energy of this non-covalent interaction was calculated to be -1.20 kcal/mol, indicating a weak but stabilizing attraction that influences the crystal packing. sciforum.net Similar methodologies could be applied to quantify the strength of the potential N-H···N hydrogen bond in this compound.

Reaction Pathway and Transition State Analysis

Theoretical chemistry is a key tool for mapping out the mechanisms of chemical reactions. By calculating the potential energy surface, chemists can identify reactants, products, intermediates, and the transition states that connect them. This allows for the determination of activation energies, which govern the reaction rate.

While specific transition state analyses for reactions involving this compound are not extensively detailed in the literature, the general approach is well-established. For instance, the Knoevenagel condensation, a common method for synthesizing related benzylidenemalononitrile (B1330407) derivatives, involves the reaction of an aldehyde with an active methylene (B1212753) compound like malononitrile. nih.gov A theoretical study of such a reaction would involve:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the energies of each species to map the reaction coordinate.

Using frequency calculations to confirm that transition states have exactly one imaginary frequency.

This type of analysis provides a detailed, step-by-step view of the reaction mechanism, including bond-breaking and bond-forming processes. researchgate.net

Theoretical Interpretation of Spectroscopic Data

Computational methods are invaluable for interpreting experimental spectra, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). By calculating these spectra from first principles, a direct comparison can be made with experimental results, enabling confident assignment of spectral features to specific molecular motions or chemical environments.

For this compound, a complete assignment of its IR and Raman vibrational spectra has been achieved with the aid of normal coordinate calculations that employed scaled ab initio force constants. researchgate.net This process involves calculating the vibrational frequencies and modes of the molecule and scaling the theoretical force constants to achieve the best possible agreement between the calculated and experimental frequencies. researchgate.net This synergy between theory and experiment provides a definitive understanding of the molecule's vibrational characteristics.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a defined force field.

In the general area of organic compounds, MD simulations are widely used to study a range of phenomena. For derivatives of malononitrile, MD simulations have been employed to examine the stability of a ligand when docked into the active site of a protein. nih.gov These simulations can:

Track the conformational changes of the molecule in a solvent or a complex biological environment.

Analyze the stability of intermolecular interactions, such as hydrogen bonds, over time.

Calculate thermodynamic properties by averaging over the simulation trajectory.

By monitoring metrics like the Root Mean Square Deviation (RMSD) of the molecule's atoms, researchers can assess the stability of a particular conformation or a protein-ligand complex. nih.gov This provides a powerful link between a molecule's structure and its function in a dynamic environment.

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy (IR, Raman) for Conformational Investigations and Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and gaining mechanistic insights into (aminomethylene)malononitrile. Studies have shown that this compound exists as a single, stable conformer. researchgate.net This is in contrast to some of its N-alkylated derivatives, which can exhibit multiple conformations in solution. researchgate.net

The vibrational spectra of this compound are characterized by distinct bands corresponding to specific molecular motions. A complete assignment of these vibrational modes has been achieved through a combination of experimental measurements and theoretical calculations. researchgate.net

Key Vibrational Frequencies for this compound:

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) | ~3466, ~3353 | Asymmetric and symmetric stretching of the amine group |

| ν(C≡N) | ~2222, ~2199 | Stretching of the two nitrile groups |

| ν(C=C) | ~1673 | Stretching of the carbon-carbon double bond |

| δ(N-H) | ~1550 | Bending (scissoring) of the amine group |

Note: Frequencies are approximate and can vary based on the sample state (solid or solution) and solvent. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation and Bond Analysis

Typical Bond Parameters from X-ray Analysis of Malononitrile (B47326) Derivatives:

| Bond | Typical Length (Å) | Typical Angle (°) | Relevant Angle |

| C=C | ~1.35 - 1.40 | C-C=C | ~120 - 125 |

| C-CN | ~1.42 - 1.45 | C=C-CN | ~120 - 122 |

| C≡N | ~1.14 - 1.16 | C-C≡N | ~178 - 180 |

| C-N (amine) | ~1.33 - 1.36 | C=C-N | ~125 - 128 |

Data is generalized from structures of related benzylidenemalononitrile (B1330407) and ethoxymethylenemalononitrile (B14416) compounds. mdpi.comresearchgate.net

This technique allows for an unambiguous determination of the molecule's geometry in the solid state, providing a static picture that complements the dynamic information obtained from solution-phase studies. The precise measurement of bond lengths and angles can also offer insights into the electronic delocalization within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom. researchgate.net

The ¹H NMR spectrum of this compound is relatively simple, consistent with its small size and single-conformer nature in solution. The spectrum typically shows signals for the vinyl proton and the two amine protons. The chemical shift of the vinyl proton is indicative of its electron-deficient environment, influenced by the adjacent cyano groups.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the nitrile groups appear at a characteristic downfield shift, while the olefinic carbons can be distinguished based on their substitution.

Representative NMR Data for Malononitrile Derivatives:

| Nucleus | Typical Chemical Shift (δ, ppm) | Description |

| ¹H | ~7.5 - 8.5 | Vinyl proton (C=C-H) |

| ¹H | Varies | Amine protons (N-H) |

| ¹³C | ~150 - 160 | Olefinic carbon attached to the amino group (C=C-N) |

| ¹³C | ~80 - 90 | Olefinic carbon bearing the nitrile groups [C=C(CN)₂] |

| ¹³C | ~112 - 115 | Nitrile carbons (C≡N) |

Note: Chemical shifts are approximate and depend on the solvent and specific substitution patterns. Data is compiled from various malononitrile derivatives. scielo.brrsc.orgrsc.org

High-Resolution Mass Spectrometry for Product Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the accurate mass determination of this compound and for identifying products and intermediates in reactions involving this compound. HRMS provides an exact mass measurement, which allows for the unambiguous determination of the elemental composition of a molecule.

In synthetic chemistry, HRMS is used to confirm the identity of the desired product. For this compound (C₄H₃N₃), the expected exact mass is 93.0327.

Key Data from High-Resolution Mass Spectrometry:

| Parameter | Value | Significance |

| Molecular Formula | C₄H₃N₃ | Determined from exact mass |

| Exact Mass | 93.032697108 Da | Confirms elemental composition nih.gov |

| Monoisotopic Mass | 93.032697108 Da | Mass of the molecule with the most abundant isotopes nih.gov |

Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to monitor the progress of a reaction by separating the components of the reaction mixture and identifying each one by its mass spectrum. unlp.edu.arsemanticscholar.org This is invaluable for optimizing reaction conditions and identifying byproducts. More advanced targeted techniques, such as Parallel Reaction Monitoring (PRM), utilize high-resolution mass spectrometers to selectively and sensitively quantify specific molecules in complex mixtures, which can be applied to detailed mechanistic and kinetic studies. mdpi.comresearchgate.netnih.gov

Applications of Aminomethylene Malononitrile in Chemical Sciences

Role as Organocatalyst and Ligand in Catalysis

Development of Novel Catalytic Systems

The development of novel catalytic systems often leverages the bifunctional nature of molecules like (aminomethylene)malononitrile. Researchers have successfully introduced amine functional groups into the unsaturated metal centers of Metal-Organic Frameworks (MOFs) to create advanced heterogeneous catalysts. researchgate.net In these systems, the amine groups within the framework act as basic sites, while the metal centers function as Lewis acids. researchgate.net This dual-functionality allows for the simultaneous activation of two different substrates, leading to enhanced catalytic activity and selectivity under mild conditions. For example, nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have been developed as highly efficient, monodisperse heterogeneous catalysts for reactions involving malononitrile (B47326). nih.gov These novel systems demonstrate high performance and can be easily recovered and reused, highlighting an environmentally friendly and practical approach to catalysis. nih.gov

Applications in Specific Organic Transformations (e.g., Knoevenagel Condensation)

This compound is intrinsically linked to the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. mdpi.com The reaction typically involves the condensation of an active methylene (B1212753) compound, such as malononitrile, with an aldehyde or ketone. mdpi.comscispace.com This transformation is a cornerstone for synthesizing substituted alkenes, particularly benzylidenemalononitrile (B1330407) derivatives, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. nih.govmdpi.com

The reaction is often catalyzed by a base, and the amine functionality inherent in this compound derivatives makes them suitable participants and catalysts in such transformations. Various catalytic systems, from simple amines to complex heterogeneous catalysts like amine-modified MOFs and NiCu@MWCNT nanohybrids, have been employed to facilitate this reaction under increasingly mild and efficient conditions. researchgate.netnih.govdntb.gov.ua The use of such advanced catalysts can lead to high conversion rates in very short reaction times, often at room temperature. researchgate.netnih.gov

Design of Catalytic Metal-Organic Frameworks (MOFs)

The functionalization of Metal-Organic Frameworks (MOFs) with active organic molecules is a prominent strategy for creating materials with tailored properties for catalysis and sensing. Malononitrile is an excellent candidate for post-synthetic modification of MOFs that possess reactive functional groups, such as free aldehyde moieties.

A notable example is the functionalization of ZIF-90, a zeolitic imidazolate framework, with malononitrile. rsc.orgrsc.org The aldehyde groups on the imidazole (B134444) linkers of ZIF-90 can undergo a Knoevenagel condensation with malononitrile to yield a malononitrile-functionalized MOF, termed MN-ZIF-90. rsc.org This modification transforms the MOF into a porous polymeric fluorescence probe capable of detecting hydrogen sulfide (H₂S) and selectively recognizing certain amino acids. rsc.orgrsc.org Similarly, the porous framework of MIL-100(Fe) has been functionalized with malononitrile through an in-situ Knoevenagel condensation to introduce abundant nitrile groups, creating a highly efficient adsorbent for uranium from alkaline solutions. These examples demonstrate how incorporating the malononitrile moiety into MOF structures can impart novel catalytic and recognition capabilities. rsc.orgrsc.org

Key Intermediate in Complex Organic Synthesis

Beyond its role in catalysis, this compound, often in the form of its derivatives known as enaminonitriles, is a powerful and versatile intermediate in organic synthesis. The combination of nucleophilic and electrophilic sites allows it to react with a variety of reagents to construct complex molecules, particularly heterocyclic compounds.

Precursor for Diverse Heterocyclic Scaffolds

Enaminonitriles are widely utilized as key building blocks for the synthesis of a multitude of polyfunctionalized heterocyclic compounds. Their unique reactivity allows them to undergo cyclization reactions with various N-nucleophiles and other reagents to form important heterocyclic cores. These scaffolds are prevalent in medicinal chemistry and materials science.

Through carefully chosen reaction pathways, enaminonitriles serve as precursors for:

Pyrazoles and Isoxazoles : By reacting with hydrazine (B178648) derivatives or hydroxylamine.

Pyrimidines : Through condensation reactions with compounds containing amidine or related functionalities.

Pyridazines : A novel route involves the reaction of dienamides derived from enaminones and malononitrile with nitrous acid.

Fused Heterocyclic Systems : Enaminonitriles are also used to construct more complex fused ring systems like thiazolo[3,2-a]pyrimidine and tetrazolo[1,5-a]pyrimidine.

The versatility of this compound and its derivatives as precursors is a testament to their importance in synthetic organic chemistry for generating molecular diversity.

Building Block for Fluorous Organocatalysts

Fluorous chemistry involves the use of highly fluorinated compounds to facilitate catalyst recovery and product purification. While this compound is a recognized building block in various catalytic contexts, a detailed literature search did not yield specific examples of its direct application as a foundational precursor for the synthesis of fluorous organocatalysts. The field of fluorous organocatalysis is well-established, employing various molecular scaffolds, but the specific use of the this compound framework for this purpose is not prominently documented in the reviewed literature.

Integration in Material Science Research

Derivatives of this compound are increasingly integrated into advanced materials, serving as key functional components in metal-organic frameworks and as reactive sites in fluorescent probes for chemical sensing.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. uab.catresearchgate.net The functionalization of these frameworks is a key strategy for tailoring their properties for specific applications. Malononitrile has been used to functionalize MOFs through post-synthetic modification, typically via an in-situ Knoevenagel condensation reaction. nih.gov This process grafts dicyanovinyl groups onto the organic linkers of the MOF, introducing new active sites that can enhance adsorption selectivity or enable sensing capabilities.

A notable example involves the functionalization of the porous framework MIL-100(Fe) with malononitrile. nih.gov This modification introduced abundant -CN groups onto the surface, creating an adsorbent with a high capacity for removing Uranium (U(VI)) from highly alkaline aqueous solutions. nih.gov The grafted dicyanovinyl groups exhibit strong coordinative interactions with U(VI) ionic moieties, leading to excellent and selective removal from complex mixtures like alkaline leach liquor. nih.gov Another study demonstrated the functionalization of ZIF-90, a zeolitic imidazolate framework, where malononitrile was used to modify the framework's aldehyde groups, creating a porous polymeric fluorescence probe.

| MOF Precursor | Functionalization Method | Application | Key Finding |

| MIL-100(Fe) | In-situ Knoevenagel Condensation | Selective adsorption of Uranium (U(VI)) | High removal capacity (270 mg/g) and selectivity in alkaline leach liquor. nih.gov |

| ZIF-90 | Knoevenagel Condensation | Fluorescent detection of H₂S and amino acids | Functionalized MOF acts as a selective fluorescence probe. |

The dicyanovinyl group, a core feature of this compound derivatives, is a powerful electron-withdrawing moiety that is frequently incorporated into fluorescent probes. mdpi.com These probes are designed to detect a wide range of analytes, including ions and small molecules, through mechanisms that modulate the probe's fluorescence. nih.gov

The primary detection mechanisms involve:

Michael Addition: Nucleophilic analytes, such as thiols or cyanide ions, can attack the electron-deficient double bond of the dicyanovinyl group. mdpi.comnih.govrsc.org This reaction disrupts the probe's internal charge transfer (ICT) pathway, leading to a distinct change in its fluorescence emission (either "turn-on" or "turn-off"). mdpi.comresearchgate.net

Intramolecular Charge Transfer (ICT): The dicyanovinyl group acts as a strong acceptor in donor-π-acceptor (D-π-A) systems. The binding of an analyte can alter the electronic environment, affecting the efficiency of the ICT process and thus the fluorescence output.

Photoinduced Electron/Hole Transfer (PET/PHT): In some sensor designs, the presence of an analyte can trigger or quench fluorescence through PET or PHT processes. rsc.org For instance, the detection of amine vapors by dicyanovinyl-fluorene-benzothiadiazole films occurs via fluorescence quenching due to photoinduced hole transfer. rsc.orguq.edu.au

Researchers have developed a variety of probes based on these principles. For example, a probe bearing triphenylamine-thiophene and dicyanovinyl groups was synthesized for the colorimetric and "turn-on" fluorescent detection of cyanide ions with a low detection limit of 51 nM. mdpi.com Another probe, Hcy-DCV, was developed for the rapid detection of malononitrile itself in aqueous solutions and biological systems. rsc.orgresearchgate.net

| Probe Name/Description | Target Analyte | Detection Mechanism | Limit of Detection (LOD) |

| Triphenylamine-dicyanovinyl conjugate | Cyanide (CN⁻) | Nucleophilic Addition / ICT disruption | 51 nM mdpi.com |

| DC-Mal (Cinnamaldehyde-based) | Malononitrile | Knoevenagel Condensation | 18 nM rsc.org |

| Hcy-DCV | Malononitrile | Michael Addition | 6.92 ppb rsc.orgresearchgate.net |

| Pyrenylbenzylidene-malononitrile (P2) | Hydrazine | Not specified | 19.46 nM rsc.org |

| Dicyanovinyl-fluorene-benzothiadiazole | Biogenic Amines | Aza-Michael Addition / Photoinduced Hole Transfer | Relevant to food industry concentrations rsc.orgrsc.org |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.orgmdpi.com The structural features of this compound derivatives—including hydrogen bonding sites (amino and nitrile groups) and π-conjugated systems—make them excellent candidates for constructing ordered supramolecular assemblies. nih.govresearchgate.net

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. wikipedia.orgthno.org In host-guest chemistry, a larger "host" molecule selectively binds a smaller "guest" molecule. rsc.org The dicyanovinyl moiety can play a crucial role in these interactions.

The electron-deficient nature of the π-system in dicyanovinyl derivatives makes them effective guests for electron-rich hosts or participants in anion-π interactions. mdpi.com Furthermore, when these functional groups are incorporated into larger structures like MOFs, they confer molecular recognition capabilities upon the host material. As mentioned previously, malononitrile-functionalized ZIF-90 acts as a host that can selectively detect hydrogen sulfide and recognize specific amino acids like cysteine over others, demonstrating a clear host-guest recognition function. This selectivity arises from the specific chemical reactions and interactions that occur within the functionalized pores of the MOF.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent forces. nih.govnih.gov Molecules containing the this compound scaffold can self-organize into functional architectures like nanofibers, gels, or liquid crystals. nih.govscispace.com This assembly is guided by a combination of interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrile groups can act as acceptors.

π-π Stacking: The planar, conjugated structure of many derivatives facilitates stacking interactions, which are crucial for forming ordered one-dimensional or two-dimensional structures. nih.govrsc.org

Dipole-Dipole Interactions: The strong dipole moment created by the electron-donating amino group and the electron-withdrawing dicyanovinyl group can direct the alignment of molecules in the assembly.

An example of this is the development of cell-penetrating self-assembling peptide nanomaterials, where the properties of the building blocks dictate the final morphology of the nanostructure. nih.gov By analogy, incorporating this compound derivatives into amphiphilic molecules can lead to the formation of functional nanostructures with applications in areas like drug delivery. nih.gov

Coordination Chemistry and Ligand Design

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org The this compound structure is a versatile ligand due to the presence of multiple potential coordination sites: the two nitrogen atoms of the nitrile groups and the nitrogen of the amino group.

Nitriles are known to be effective, albeit often labile, ligands in coordination chemistry, typically binding to metal centers in a monodentate, end-on fashion through the lone pair of the nitrogen atom. uq.edu.aunih.gov The presence of two nitrile groups and an amino group in this compound allows for several coordination modes:

Monodentate: Coordination through one of the nitrile nitrogen atoms.

Chelating: Coordination to the same metal center via the amino nitrogen and one of the nitrile nitrogens, forming a stable ring structure.

Bridging: The ligand can bridge two or more metal centers, using its multiple donor sites. This is a key principle in the formation of coordination polymers and MOFs. mdpi.comrsc.org

The coordination of the nitrile ligand to a metal center can also activate it toward nucleophilic attack, which is the basis for some catalytic reactions like the hydration of nitriles to amides. wikipedia.org While specific complexes focusing solely on this compound as a ligand are a niche area, the principles of nitrile coordination are well-established. wikipedia.orgnih.gov The incorporation of this ligand into larger systems, such as the organic linkers used in MOFs, is a practical application of its coordinating ability to build robust, functional materials. nih.gov

Exploration of Metal-Ligand Interactions

The coordination of this compound to metal centers is an area of significant interest. The molecule possesses two nitrile groups and an aminomethylene moiety, offering multiple potential binding sites for metal ions. Research into analogous systems, such as various malononitrile derivatives, suggests that the nitrogen atoms of the nitrile groups can coordinate to a metal center. Furthermore, the amino group provides an additional site for coordination, potentially allowing the ligand to act in a bidentate or even bridging fashion.

The nature of the metal-ligand bond in such complexes is a key area of investigation. Spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are invaluable tools for elucidating the coordination mode. A shift in the stretching frequency of the C≡N bond in the IR spectrum upon complexation, for instance, can provide direct evidence of the nitrile group's involvement in bonding to the metal. Similarly, changes in the chemical shifts of the protons and carbons in the NMR spectrum can offer insights into the electronic environment of the ligand upon coordination.

While specific structural data for this compound complexes is not extensively documented in publicly available literature, the principles of coordination chemistry allow for predictions of its behavior. The interaction would likely involve the donation of a lone pair of electrons from the nitrogen atom of the nitrile or amino group to a vacant orbital of the metal ion, forming a coordinate covalent bond. The strength and nature of this bond would be influenced by factors such as the identity of the metal, its oxidation state, and the coordination geometry.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate (Nitrile) | Coordination through the nitrogen atom of one of the nitrile groups. | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |

| Monodentate (Amino) | Coordination through the nitrogen atom of the amino group. | Various metal ions |

| Bidentate (N,N') | Chelation involving the amino nitrogen and one of the nitrile nitrogens. | Metals favoring chelate formation |

| Bridging | The ligand bridges two metal centers, potentially using both nitrile groups. | Metal clusters or polymeric structures |

Design of Functional Metal Complexes

The development of functional metal complexes is a major driver of research in inorganic chemistry. By incorporating ligands with specific properties, it is possible to design complexes with tailored catalytic, magnetic, or optical functionalities. This compound, with its combination of nitrile and amino functional groups, offers a platform for the design of such materials.

The nitrile groups are known to influence the electronic properties of a complex, which can be crucial for applications in catalysis. For instance, the electron-withdrawing nature of the nitrile groups can modulate the reactivity of the metal center. Metal complexes containing nitrile ligands have been explored as catalysts in various organic transformations.

Furthermore, the arrangement of ligands around a metal center can lead to interesting magnetic and optical properties. The formation of extended structures, such as coordination polymers, through bridging ligands can result in materials with unique magnetic ordering or luminescent behavior. While specific examples involving this compound are not readily found in the literature, the potential for this ligand to participate in the construction of such functional materials is significant.

Table 2: Potential Functional Applications of this compound Metal Complexes

| Application Area | Potential Functionality | Rationale |

| Catalysis | Lewis acid catalysis, oxidation/reduction reactions. | The nitrile groups can modulate the electronic properties and reactivity of the metal center. |

| Materials Science | Luminescent materials, magnetic materials. | The ligand can contribute to the formation of coordination polymers with interesting photophysical or magnetic properties. |

| Sensing | Chemical sensors for specific analytes. | Changes in the spectroscopic properties of the complex upon binding to an analyte could be utilized for sensing applications. |

Future Directions and Emerging Research Areas

Innovations in Sustainable Synthesis and Green Chemistry for (Aminomethylene)malononitrile

The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, aiming to reduce environmental impact and improve efficiency. unibo.itnih.gov For derivatives of malononitrile (B47326), including this compound, research is moving towards more sustainable synthetic protocols. These innovations focus on minimizing hazardous waste, reducing energy consumption, and utilizing environmentally benign solvents and catalysts.

Key strategies in the green synthesis involving malononitrile, the precursor to this compound, include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and energy. nih.govnih.gov MCRs utilizing malononitrile are effective for producing diverse heterocyclic frameworks. nih.gov

Ultrasound-Assisted Synthesis: Ultrasonic irradiation enhances reaction rates and yields, often under milder conditions and in shorter timeframes than traditional methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds from malononitrile, often in aqueous media, which aligns with green chemistry principles. nih.gov

Mechanochemistry: Ball milling and other mechanochemical techniques offer a solvent-free or low-solvent approach to chemical synthesis. rsc.org An environmentally friendly, one-pot, three-component reaction for synthesizing 2-amino-3-cyano-4H-pyran derivatives using malononitrile under ball milling conditions has been described, highlighting the advantages of high yields, short reaction times, and the avoidance of hazardous solvents. rsc.org

Use of Green Catalysts and Solvents: There is a significant trend towards replacing hazardous catalysts and organic solvents with more sustainable alternatives. unife.it Research has demonstrated the use of heterogeneous nanocatalysts, such as silica (B1680970) sulfuric acid magnetic nanoparticles and magnesium ferrite (B1171679) (MgFe2O4) nanoparticles, which can be easily recovered and reused. nih.gov Water or water-ethanol mixtures are increasingly used as green solvents. nih.govresearchgate.net

The table below summarizes various green catalytic systems used in the synthesis of heterocyclic compounds derived from malononitrile.

| Catalyst | Reaction Type | Solvent | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|---|

| Pyridine-2-carboxylic acid (P2CA) | One-pot multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives | Water–EtOH (1:1) | Reflux | High yields, short reaction times, high atom economy, low E-factor, catalyst recyclability. | nih.gov |

| Potassium Phthalimide (POPI) | Three-component synthesis of 2-amino-3-cyano-4H-pyrans | Solvent-free | Mechanochemical ball milling | High yields, avoidance of hazardous catalysts/solvents, short reaction time at ambient temperature. | rsc.org |

| Fe3O4 Magnetite Nanoparticles | Multicomponent synthesis of pyrano-pyrido-carbazol derivatives | Aqueous medium | Ultrasonication | Environmentally conscious, heterogeneous catalyst, ambient temperature. | nih.gov |

| Silica Nanosphere-supported Ionic Liquids | Three-component synthesis of pyrano[3,2-b]pyran derivatives | Aqueous ethanol (B145695) | Ultrasonication | Eco-conscious, adheres to green chemistry principles. | nih.gov |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

This compound and its parent compound, malononitrile, are highly versatile reagents in organic synthesis due to their activated methylene (B1212753) group and nitrile functionalities. scispace.comresearchgate.net Future research will likely uncover new reactivity patterns and transformations, expanding their synthetic utility.

This compound itself is a key intermediate in prebiotic chemistry, particularly in the formation of imidazole (B134444) precursors for purine (B94841) and pyrimidine (B1678525) nucleobases. nih.gov This prebiotic relevance inspires modern synthetic applications. For instance, a multicomponent microwave-assisted reaction using an aminomalononitrile (B1212270) derivative has been developed to synthesize amino imidazole carbonitrile derivatives, which are precursors to antiviral compounds. nih.gov

The thermal polymerization of aminomalononitrile (AMN) is another area of active investigation. mdpi.com Studies using differential scanning calorimetry have shown that the polymerization of AMN p-toluenesulfonate salt is an autocatalytic process that can be initiated at relatively low temperatures to produce HCN-derived polymers. mdpi.com Understanding the complex mechanism, which involves dehydrocyanation and deamination, could lead to more controlled polymerization processes. mdpi.com

Furthermore, malononitrile dimer, a derivative of malononitrile, serves as a precursor for a variety of heterocyclic systems, including pyridines, benzonitriles, and pyrido[1,2-a]pyrimidines, showcasing the potential for complex molecular architectures. nih.gov The reaction conditions can be tailored to favor the formation of different products. nih.gov The reaction of malononitrile with α-diketones can yield either simple Knoevenagel adducts or substituted γ-lactams, depending on the stoichiometry of the reactants. researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry and modeling are becoming indispensable tools for predicting the outcomes of chemical reactions and designing new materials with desired properties. mit.edumdpi.com For a reactive molecule like this compound, computational modeling can provide deep insights into its electronic structure, reactivity, and potential for forming novel materials.

Quantum chemical studies can be employed to investigate reaction mechanisms, such as the formation of aminomalononitrile derivatives and their subsequent transformations. dntb.gov.ua For example, computational models can predict which substrates are likely to react successfully in complex syntheses, saving time and resources compared to a trial-and-error approach. mit.edu By calculating parameters like frontier orbital energies, researchers can prescreen potential reactants and reaction conditions. mit.edu

In the context of material design, computational modeling can predict the properties of polymers and other materials derived from this compound. mdpi.com This includes predicting structural features, stability, and electronic properties. mdpi.com Force fields like the Universal Force Field (UFF) and General Amber Force Field (GAFF) can be used for energy minimization calculations to determine the most stable conformations of molecules and materials. mdpi.com This predictive capability is crucial for designing next-generation functional materials with specific applications in mind.

Development of Next-Generation Functional Materials Based on this compound Structures